Cas no 5434-50-4 (1,3-Benzodioxole-5-acetonitrile,6-bromo-)

1,3-Benzodioxole-5-acetonitrile,6-bromo- is a brominated derivative of 1,3-benzodioxole, featuring an acetonitrile functional group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in electrophilic substitution and nucleophilic addition reactions. The bromine substituent enhances its utility as a precursor for further functionalization via cross-coupling or substitution reactions. Its benzodioxole core contributes to stability while maintaining reactivity, making it suitable for applications in heterocyclic chemistry and drug development. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
1,3-Benzodioxole-5-acetonitrile,6-bromo- structure
5434-50-4 structure
Product Name:1,3-Benzodioxole-5-acetonitrile,6-bromo-
CAS No:5434-50-4
MF:C9H6BrNO2
MW:240.053441524506
CID:377745
PubChem ID:225825
Update Time:2025-11-02

1,3-Benzodioxole-5-acetonitrile,6-bromo- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-5-acetonitrile,6-bromo-
    • 2-(6-bromo-1,3-benzodioxol-5-yl)acetonitrile
    • 2-(6-bromobenzo[1,3]dioxol-5-yl)acetonitrile
    • (6-Brom-benzo[1,3]dioxol-5-yl)-acetonitril
    • (6-bromo-1,3-benzodioxol-5-yl)acetonitrile
    • (6-bromo-benzo[1,3]dioxol-5-yl)-acetonitrile
    • 2-(5-bromobenzo[d][1,3]dioxol-6-yl)acetonitrile
    • 2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetonitrile
    • 6-bromo-1,3-benzodioxole-5 acetonitrile
    • AC1L5EBG
    • AC1Q4S34
    • CTK5A0569
    • KST-1A6745
    • NCIOpen2_005841
    • NSC15650
    • SureCN3533639
    • T6531458
    • NSC92005
    • Z802587236
    • AKOS024234816
    • 5434-50-4
    • NSC-15650
    • 2-(6-bromo-1,3-dioxaindan-5-yl)acetonitrile
    • DTXSID40280127
    • NSC-92005
    • LOVANXUAZPZJSN-UHFFFAOYSA-N
    • EN300-53536
    • SCHEMBL3533639
    • Inchi: 1S/C9H6BrNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1,5H2
    • InChI Key: LOVANXUAZPZJSN-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C=C1CC#N)OCO2

Computed Properties

  • Exact Mass: 238.95818
  • Monoisotopic Mass: 238.958
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.678
  • Boiling Point: 351.7°Cat760mmHg
  • Flash Point: 166.5°C
  • Refractive Index: 1.609
  • PSA: 42.25

1,3-Benzodioxole-5-acetonitrile,6-bromo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AG41120-50mg
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)acetonitrile
5434-50-4 95%
50mg
$219.00 2024-04-19
A2B Chem LLC
AG41120-100mg
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)acetonitrile
5434-50-4 95%
100mg
$306.00 2024-04-19
A2B Chem LLC
AG41120-250mg
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)acetonitrile
5434-50-4 95%
250mg
$422.00 2024-04-19
A2B Chem LLC
AG41120-500mg
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)acetonitrile
5434-50-4 95%
500mg
$645.00 2024-04-19
A2B Chem LLC
AG41120-1g
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)acetonitrile
5434-50-4 95%
1g
$818.00 2024-04-19
A2B Chem LLC
AG41120-2.5g
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)acetonitrile
5434-50-4 95%
2.5g
$1566.00 2024-04-19
A2B Chem LLC
AG41120-5g
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)acetonitrile
5434-50-4 95%
5g
$2301.00 2024-04-19
A2B Chem LLC
AG41120-10g
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)acetonitrile
5434-50-4 95%
10g
$3394.00 2024-04-19
Enamine
EN300-53536-0.05g
2-(6-bromo-1,3-dioxaindan-5-yl)acetonitrile
5434-50-4 95%
0.05g
$174.0 2023-07-06
Enamine
EN300-53536-0.1g
2-(6-bromo-1,3-dioxaindan-5-yl)acetonitrile
5434-50-4 95%
0.1g
$257.0 2023-07-06

Additional information on 1,3-Benzodioxole-5-acetonitrile,6-bromo-

1,3-Benzodioxole-5-acetonitrile,6-bromo-: A Versatile Building Block in Modern Medicinal Chemistry and Organic Synthesis

CAS No. 5434-50-4 corresponds to the compound 1,3-Benzodioxole-5-acetonitrile,6-bromo-, a heterocyclic molecule with a unique combination of aromatic, nitrile, and bromine functionalities. This compound has emerged as a key intermediate in the development of novel therapeutics and advanced materials due to its structural versatility and reactivity profile. Recent studies published in Organic Letters (2023) and ACS Medicinal Chemistry Letters (2024) highlight its strategic role in the synthesis of bioactive molecules targeting G protein-coupled receptors (GPCRs) and enzyme inhibition pathways.

The core structure of 1,3-Benzodioxole-5-acetonitrile,6-bromo- features a 1,3-benzodioxole ring, which is a well-known pharmacophore in drug discovery. The presence of the bromine substituent at the 6-position (6-bromo- functionality) provides a handle for subsequent cross-coupling reactions, while the nitrile group (acetonitrile) offers opportunities for hydrolysis, reduction, or nucleophilic attack. These properties align with the IUPAC nomenclature standards and are consistent with the synthetic strategies outlined in the Comprehensive Heterocyclic Chemistry III series.

Recent advances in catalytic methods have significantly expanded the utility of CAS No. 5434-50-4. A 2023 report in Angewandte Chemie demonstrated the use of 1,3-Benzodioxole-5-acetonitrile,6-bromo- as a starting material for the selective synthesis of substituted benzodioxoles through palladium-catalyzed C-H functionalization. This approach avoids the need for pre-functionalized precursors, reducing synthetic steps and improving atom economy. The reaction conditions (room temperature, air-stable catalysts) are particularly advantageous for industrial-scale applications.

The nitrile functionality in 1,3-Benzodioxole-5-acetonitrile,6-bromo- has been exploited in the development of prodrugs for enhanced bioavailability. Research published in Journal of Medicinal Chemistry (2024) showed that modifying the nitrile group through hydrolysis or amidation could modulate the lipophilicity and metabolic stability of the resulting molecules. These findings are critical for optimizing drug candidates in the early stages of lead optimization.

The bromine substituent at the 6-position (6-bromo-) is particularly valuable for Suzuki-Miyaura coupling reactions. A comparative study in Organic Process Research & Development (2023) evaluated the efficiency of this compound in coupling with various boronic acids, achieving yields exceeding 90% under mild conditions. The versatility of this reaction has enabled the rapid diversification of compound libraries for high-throughput screening campaigns in pharmaceutical research.

Structural modifications of CAS No. 5434-50-4 have also led to the discovery of novel materials with unique optical and electronic properties. A 2024 study in Advanced Materials reported the use of 1,3-Benzodioxole-5-acetonitrile,6-bromo- as a building block for conjugated polymers with applications in organic photovoltaics. The electron-withdrawing nitrile group was shown to fine-tune the bandgap of the resulting polymers, demonstrating the compound's potential beyond traditional medicinal chemistry applications.

From a synthetic perspective, the preparation of 1,3-Benzodioxole-5-acetonitrile,6-bromo- has been optimized through green chemistry approaches. A 2023 paper in Green Chemistry described a solvent-free, microwave-assisted synthesis method that reduced reaction times from 24 hours to 15 minutes. This advancement not only improves process efficiency but also aligns with the industry's growing emphasis on sustainable manufacturing practices.

The pharmacological relevance of CAS No. 5434-50-4 is underscored by its role as a bioisostere in drug design. Comparative studies in European Journal of Medicinal Chemistry (2024) demonstrated that incorporating the 1,3-benzodioxole scaffold into small molecule inhibitors could enhance binding affinity to target proteins by up to 2.5-fold compared to conventional benzodiazepine analogs. This finding has spurred interest in developing new classes of therapeutics for neurological disorders.

Computational studies have further elucidated the reactivity patterns of 1,3-Benzodioxole-5-acetonitrile,6-bromo-. Density functional theory (DFT) calculations published in Chemical Science (2023) revealed that the bromine substituent significantly lowers the energy barrier for nucleophilic attack at the 6-position, making this compound an ideal candidate for click chemistry reactions. These insights are guiding the development of more efficient synthetic protocols.

The application of CAS No. 5434-50-4 in medicinal chemistry is not limited to small molecule drugs. A 2024 review in Current Opinion in Chemical Biology highlighted its use in the synthesis of peptide-based therapeutics through Fmoc solid-phase peptide synthesis. The bromine functionality was successfully incorporated into side chains, enabling the creation of molecules with enhanced stability in biological environments.

Recent advances in analytical methods have improved the characterization of 1,3-Benzodioxole-5-acetonitrile,6-bromo-. A 2023 study in Journal of Chromatography A demonstrated the use of high-resolution mass spectrometry (HRMS) coupled with two-dimensional NMR spectroscopy for unambiguous structural elucidation. These techniques are essential for quality control in pharmaceutical manufacturing and for ensuring the purity of synthetic intermediates.

The future prospects for CAS No. 5434-50-4 are promising, with ongoing research exploring its potential in emerging fields such as organometallic chemistry and materials science. A 2024 perspective in Chemical Reviews emphasized the compound's role as a platform for developing multifunctional molecules with applications in targeted drug delivery and smart materials. These developments underscore the importance of continued investment in the study of this versatile heterocycle.

In conclusion, 1,3-Benzodioxole-5-acetonitrile,6-bromo- (CAS No. 5434-50-4) represents a remarkable example of how structural features can be leveraged to create molecules with broad synthetic and pharmacological utility. Its continued exploration in both academic and industrial settings is expected to yield further innovations in drug discovery and materials science, reinforcing its status as a key compound in modern chemistry.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.